molecular formula C22H21ClN4O3S B2598243 N-(2-chlorophenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide CAS No. 1113123-27-5

N-(2-chlorophenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

Cat. No.: B2598243
CAS No.: 1113123-27-5
M. Wt: 456.95
InChI Key: KBNZKNIINSXEKL-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a synthetic small molecule featuring a pyrimido[5,4-b]indole core fused with a substituted acetamide moiety. Its structure includes:

  • Pyrimidoindole core: A tricyclic system with a pyrimidine ring fused to an indole scaffold.
  • Substituents:
    • 3-position: Ethyl group.
    • 4-position: Oxo group.
    • 5-position: Methyl group.
    • 8-position: Methoxy group.
  • Acetamide side chain: A sulfanyl-linked acetamide with a 2-chlorophenyl substitution.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O3S/c1-4-27-21(29)20-19(14-11-13(30-3)9-10-17(14)26(20)2)25-22(27)31-12-18(28)24-16-8-6-5-7-15(16)23/h5-11H,4,12H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNZKNIINSXEKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorophenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a complex organic compound with potential therapeutic applications. Its unique structure features a pyrimido[5,4-b]indole core, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic effects, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(2-chlorophenyl)acetamide. The presence of a sulfanyl group and a chlorophenyl moiety contributes to its biological activity. The chemical structure can be represented as follows:

C23H23ClN4O3S\text{C}_{23}\text{H}_{23}\text{ClN}_{4}\text{O}_{3}\text{S}

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
  • Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties against various bacterial strains, suggesting that this compound may exhibit similar effects.
  • Cytotoxic Effects : Preliminary studies indicate potential cytotoxicity against cancer cell lines, warranting further investigation into its anticancer properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural features possess considerable antimicrobial activity. For instance:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4cE. coli32 µg/mL
4eS. aureus16 µg/mL
5gM. tuberculosis8 µg/mL

These findings suggest that this compound may also exhibit similar antimicrobial efficacy.

Cytotoxicity Studies

In vitro studies on related compounds reveal promising cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF710
HepG215
A54912

These results highlight the potential of the compound in cancer therapy.

Case Studies

  • Study on Antimicrobial Properties : A study evaluated the antimicrobial efficacy of thienopyrimidinone derivatives against Gram-positive and Gram-negative bacteria. The derivatives exhibited significant activity with MIC values ranging from 8 to 32 µg/mL against various strains .
  • Cytotoxicity Assessment : Research focused on the cytotoxic effects of pyrimidine derivatives against several cancer cell lines showed that certain compounds led to apoptosis at concentrations as low as 10 µM . This suggests that N-(2-chlorophenyl)-2-sulfanyl acetamide could similarly induce apoptosis in cancer cells.

Comparison with Similar Compounds

Core Modifications

Compound Name Core Substituents Acetamide Substituents Key Differences
Target Compound 3-ethyl, 5-methyl, 8-methoxy, 4-oxo 2-chlorophenyl Reference standard
2-{[3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide 3-(4-chlorophenyl), 4-oxo 3-methoxyphenyl Chlorine at 4-position on phenyl ring; methoxy at 3-position on acetamide.
2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide 3-methyl, 4-oxo 4-(trifluoromethoxy)phenyl Methyl at 3-position; trifluoromethoxy enhances lipophilicity.
N-(2,3-dimethylphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide 3-(4-ethoxyphenyl), 4-oxo 2,3-dimethylphenyl Ethoxy group on phenyl ring; dimethylphenyl increases steric bulk.

Key Reaction Steps

  • Diazotization and coupling (for aryl substitutions) .
  • Use of HATU or DMF/NaH for amide bond formation .

Physicochemical Properties

Property Target Compound 2-{[3-(4-chlorophenyl)-...acetamide N-(2,3-dimethylphenyl)-...acetamide
Molecular Weight ~500 g/mol* ~478 g/mol ~515 g/mol
LogP ~3.5 (estimated) ~3.8 ~4.1
Hydrogen Bond Acceptors 6 6 6

*Calculated based on structural analogs.

Q & A

Q. What crystallographic challenges arise from polymorphism, and how are they addressed?

  • Methodological Answer : Polymorph screening via solvent evaporation (10+ solvents) identifies stable forms. Resolve overlapping diffraction peaks using synchrotron radiation (λ = 0.7 Å). For dynamic disorder in the ethyl group, apply TLS refinement in SHELXL .

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